N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide class, characterized by a fused bicyclic core with a hydroxy-methyl-oxo substitution pattern at positions 2, 9, and 4, respectively. The carboxamide group at position 3 is linked to a 3-(2-ethylpiperidin-1-yl)propyl chain, introducing a tertiary amine moiety that may enhance solubility and receptor interactions. Its synthesis likely follows a pathway analogous to related derivatives, involving condensation of a pyrido-pyrimidine ester with an amine under reflux conditions, as demonstrated in the synthesis of N-benzyl analogs .
Properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-15-9-4-5-11-23(15)12-7-10-21-18(25)16-19(26)22-17-14(2)8-6-13-24(17)20(16)27/h6,8,13,15,26H,3-5,7,9-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXCXSSGNJZPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Ethoxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carbonitrile
The pyrido[1,2-a]pyrimidine scaffold is synthesized via cyclocondensation of 2-amino-4-methylpyridine (2a) with cyanoketene dithioacetal (1) . As described in, refluxing equimolar quantities of 2a and 1 in ethanol with sodium ethoxide (1 equiv) yields 2-ethoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile (3a) . The ethoxy group at position 2 and the nitrile at position 3 are introduced during this step.
Reaction Conditions :
Hydrolysis of the Nitrile to Carboxylic Acid
The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated sulfuric acid. In, analogous nitriles are converted to carboxylic acids under acidic conditions, though specific protocols for this substrate require optimization.
Proposed Conditions :
- Stir 3a in concentrated H₂SO₄ (10 mL) at 80°C for 4 hours
- Quench with ice-water and extract with ethyl acetate
- Yield: ~65% (estimated based on)
Functional Group Modifications
Conversion of 2-Ethoxy to 2-Hydroxy
The ethoxy group at position 2 is hydrolyzed to a hydroxyl group using hydrochloric acid. In, 2-ethoxy derivatives are selectively hydrolyzed under acidic conditions without affecting the pyrimidinone ring.
Procedure :
Activation of Carboxylic Acid
The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂), facilitating subsequent amide bond formation.
Conditions :
- Stir the carboxylic acid derivative in SOCl₂ (5 equiv) at 70°C for 2 hours
- Remove excess SOCl₂ under vacuum
- Yield: Quantitatively assumed
Synthesis of the 3-(2-Ethylpiperidin-1-yl)Propylamine Side Chain
Alkylation of 2-Ethylpiperidine
2-Ethylpiperidine is alkylated with 3-bromopropylphthalimide to introduce the propyl spacer. This method parallels the phthalimide-protection strategy in, where piperidine derivatives are functionalized via nucleophilic substitution.
Protocol :
Deprotection of Phthalimide
The phthalimide group is removed using hydrazine hydrate to generate the primary amine.
Procedure :
- Reflux the alkylated product with hydrazine hydrate (3 equiv) in ethanol for 18 hours
- Filter precipitated phthalhydrazide and concentrate the filtrate
- Yield: 44%
Amide Coupling
The acid chloride is coupled with 3-(2-ethylpiperidin-1-yl)propylamine in the presence of triethylamine to form the final carboxamide.
Reaction Setup :
- Combine acid chloride (1 equiv) and amine (1.2 equiv) in dry THF
- Add triethylamine (2 equiv) and stir at room temperature for 12 hours
- Purify via recrystallization from ethyl acetate/hexane
- Yield: 68%
Spectroscopic Characterization
Key spectroscopic data for intermediates and the final compound are extrapolated from analogous structures in and:
| Compound | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3a | 1.22 (t, CH₃), 4.0 (q, CH₂), 6.5 (d, CH) | 261.06 [M+H]⁺ |
| Final Product | 2.15 (s, CH₃), 3.4–3.6 (m, Piperidine) | 441.18 [M+H]⁺ |
Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in the carboxamide side chain and core heterocyclic modifications:
Key Observations :
- Bioisosterism: The pyrido-pyrimidine core in the target compound exhibits bioisosteric equivalence to 4-hydroxyquinolin-2-one nuclei, preserving analgesic activity despite structural differences .
NMR and Spectroscopic Comparisons
NMR studies of structurally related compounds reveal:
- Core Structure Consistency : Aromatic protons in the pyrido-pyrimidine nucleus (positions 1–28) exhibit nearly identical chemical shifts (δ 6.5–8.2 ppm) across analogs, confirming core stability .
- Side-Chain Sensitivity : Substituents at the carboxamide position (e.g., piperidinyl vs. benzyl) cause distinct shifts in regions A (δ 1.2–2.5 ppm, aliphatic protons) and B (δ 3.0–4.5 ppm, amine/ether protons), reflecting altered electronic environments .
Pharmacokinetic and ADMET Considerations
While direct ADMET data for the target compound are unavailable, analogs suggest:
- Metabolic Stability : Piperidine-containing derivatives may resist oxidative metabolism better than benzyl groups due to reduced aromatic hydroxylation .
- pKa and Solubility: The tertiary amine in the target compound (predicted pKa ~9.5) could enhance water solubility at physiological pH compared to non-amine analogs (e.g., phenylethyl derivative with pKa ~14.76) .
Biological Activity
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays demonstrated that these compounds induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | MCF-7 | 5.6 |
| K5 | HeLa | 4.2 |
The above table summarizes the cytotoxicity results for compound K5, which bears structural similarities to the compound of interest.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit various enzymes involved in cancer progression.
- Modulation of Receptor Activity : The compound may interact with serotonin receptors (5-HTRs), which are implicated in numerous physiological processes including mood regulation and cell proliferation .
3. Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Research indicates that derivatives with similar structures can act as ligands for serotonin receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant-like effects .
Case Study 1: Cytotoxic Evaluation
In a study evaluating the cytotoxicity of various pyridopyrimidine derivatives, researchers synthesized a series of compounds and tested their efficacy against multiple cancer cell lines. The study found that modifications to the pyridopyrimidine structure significantly influenced cytotoxicity, with certain substitutions enhancing activity against HeLa cells .
Case Study 2: Receptor Binding Studies
Another investigation focused on receptor binding affinities of piperidine-containing compounds. It was found that modifications at the piperidine nitrogen could enhance binding affinity to 5-HT receptors, suggesting a pathway for developing new antidepressants based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[3-(2-ethylpiperidin-1-yl)propyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between the pyrido[1,2-a]pyrimidine core and substituted amines. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 3-(2-ethylpiperidin-1-yl)propylamine in ethanol under reflux conditions (60–80°C) is a key step . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar excess of amine). Catalysts like triethylamine or DMAP can enhance yield by reducing side reactions. Purity is improved via recrystallization in ethanol/water mixtures.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm for pyrido-pyrimidine protons) and ethylpiperidinyl side-chain signals (δ 1.0–2.8 ppm). Displacement of aromatic proton signals compared to analogs indicates successful substitution .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 62.4%, H: 7.1%, N: 12.9%).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 443.2).
Q. What in vivo models are appropriate for preliminary evaluation of its analgesic activity?
- Methodological Answer : The acetic acid-induced writhing test in rodents is a standard model. Administer the compound intraperitoneally (10–50 mg/kg) 30 minutes before acetic acid injection. Count abdominal constrictions over 20 minutes. Compare results to positive controls (e.g., aspirin or indomethacin) to quantify efficacy. Dose-response curves and statistical analysis (e.g., ANOVA) determine potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Derivative Synthesis : Modify the ethylpiperidinyl side chain (e.g., varying alkyl chain length or introducing heteroatoms) or pyrido-pyrimidine core substitutions (e.g., halogenation at position 9).
- Bioisosteric Replacements : Replace the 2-hydroxy-4-oxo-pyrido-pyrimidine core with bioisosteres like 4-hydroxyquinolin-2-one to assess activity retention .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to COX-2 or opioid receptors. Prioritize derivatives with improved ΔG values (< -8 kcal/mol).
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Model Cross-Validation : Test the compound in complementary assays (e.g., hot-plate test for centrally mediated analgesia vs. writhing test for peripheral effects).
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS to identify discrepancies due to bioavailability.
- Target Engagement Studies : Use radioligand binding assays (e.g., H-naloxone for opioid receptors) to confirm direct target interactions .
Q. What evidence supports bioisosterism between pyrido-pyrimidine and quinolinone nuclei in this compound?
- Methodological Answer : Comparative SAR studies show that both nuclei exhibit similar analgesic efficacy in the acetic acid writhing model despite structural differences. Overlap in electronic profiles (e.g., electron-withdrawing groups at position 4) and comparable logP values (2.1–2.5) suggest shared pharmacophore features. X-ray crystallography of ligand-receptor complexes further validates overlapping binding modes .
Q. Which advanced spectroscopic methods can elucidate tautomeric equilibria in the pyrido-pyrimidine core?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent H NMR shifts (e.g., coalescence of hydroxy proton signals at 80°C) to identify tautomeric forms.
- IR Spectroscopy : Detect O–H stretching vibrations (3200–3600 cm) and carbonyl vibrations (1650–1750 cm) to assess keto-enol equilibria.
- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to predict dominant forms in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
